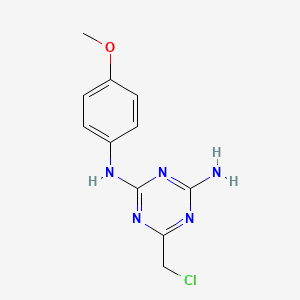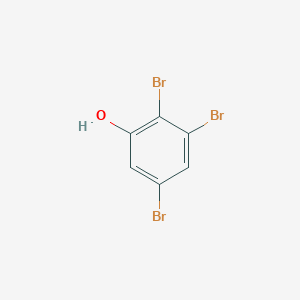
Methyl 6-(2-hydroxyethyl)nicotinate
概要
説明
Methyl 6-(2-hydroxyethyl)nicotinate is an organic compound with the molecular formula C9H11NO3. It is a derivative of nicotinic acid, featuring a methyl ester group and a hydroxyethyl substituent. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
作用機序
Target of Action
Methyl 6-(2-hydroxyethyl)nicotinate is a derivative of niacin, also known as vitamin B3 It’s known that niacin and its derivatives generally targetG protein-coupled receptors , specifically the hydroxycarboxylic acid receptors . These receptors play a crucial role in the regulation of immune response, inflammation, and energy homeostasis .
Mode of Action
This compound is strictly locally-acting due to its short half-life . Prostaglandin D2 is a potent vasodilator, meaning it widens blood vessels, enhancing local blood flow at the site of application .
Biochemical Pathways
Given its relation to niacin, it may influence pathways involved inenergy metabolism and lipid regulation . Niacin is known to play a key role in the conversion of carbohydrates into glucose, metabolism of fats and proteins, and keeping the nervous system functioning properly .
Pharmacokinetics
Niacin is well-absorbed in the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted through urine .
Result of Action
Given its vasodilatory effects, it likely results in increased blood flow to the applied area . This can lead to a warming sensation, which may help relieve muscle and joint pain .
生化学分析
Biochemical Properties
Methyl 6-(2-hydroxyethyl)nicotinate plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes, proteins, and other biomolecules. This compound is known to interact with nicotinate transporters, which facilitate its uptake into cells. Additionally, it has been observed to enhance the topical penetration of active ingredients in creams and sprays, making it effective for pain relief in muscles and joints . The nature of these interactions involves peripheral vasodilation, which increases local blood flow at the site of application .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by acting as a peripheral vasodilator, which enhances local blood flow and promotes the release of prostaglandin D2 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its vasodilatory effect can lead to increased nutrient and oxygen delivery to cells, thereby impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with nicotinate transporters and the subsequent release of prostaglandin D2 This interaction is thought to be mediated by the binding of the compound to specific receptors on the cell surface, leading to enzyme activation and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced blood flow and pain relief. At higher doses, it may cause toxic or adverse effects Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm
Metabolic Pathways
This compound is involved in several metabolic pathways, including nicotinate and nicotinamide metabolism . It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which play key roles in the biosynthesis of NAD (nicotinamide adenine dinucleotide) . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by nicotinate transporters . These transporters mediate the uptake of the compound into cells via an energy-dependent mechanism . Once inside the cells, this compound can be distributed to various tissues, where it exerts its effects. The localization and accumulation of the compound are influenced by its interactions with specific transporters and binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 6-(2-hydroxyethyl)nicotinate can be synthesized through several methods. One common approach involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The hydroxyethyl group can be introduced through a subsequent reaction with ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反応の分析
Types of Reactions
Methyl 6-(2-hydroxyethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
科学的研究の応用
Methyl 6-(2-hydroxyethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the formulation of topical creams and ointments for its vasodilatory effects.
類似化合物との比較
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, lacking the hydroxyethyl group.
Ethyl nicotinate: Another ester derivative with an ethyl group instead of a methyl group.
Nicotinic acid:
Uniqueness
Methyl 6-(2-hydroxyethyl)nicotinate is unique due to the presence of both a methyl ester and a hydroxyethyl group. This combination enhances its solubility, bioavailability, and potential biological activities compared to other nicotinic acid derivatives.
特性
IUPAC Name |
methyl 6-(2-hydroxyethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)7-2-3-8(4-5-11)10-6-7/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNSMSJAICRYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[3-Oxo-3',6'-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide](/img/structure/B3039153.png)




